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1-Phenyl-1-(pyridin-4-yl)ethanol is an organic compound characterized by its unique structure, which consists of a phenyl group and a pyridin-4-yl group attached to a central ethanol moiety. Its molecular formula is with a molecular weight of approximately 199.25 g/mol. This compound is notable for its role as a metabolite in drug development, particularly as a derivative of the anti-inflammatory drug ketorolac .
The compound exhibits both hydrophilic and lipophilic characteristics due to the presence of the hydroxyl group and aromatic rings, making it an interesting candidate for various chemical and biological applications.
These reactions expand its utility in synthetic organic chemistry and medicinal applications.
The biological activity of 1-Phenyl-1-(pyridin-4-yl)ethanol has been explored primarily in the context of its metabolites. As a derivative of ketorolac, it retains anti-inflammatory properties, making it relevant in pharmacological studies. Additionally, compounds with similar structures have exhibited various biological activities, including analgesic and anti-cancer effects .
Several synthesis methods have been reported for 1-Phenyl-1-(pyridin-4-yl)ethanol:
These methods allow for high yields and selectivity in producing the desired compound.
1-Phenyl-1-(pyridin-4-yl)ethanol finds applications in various fields:
Studies on interaction mechanisms involving 1-Phenyl-1-(pyridin-4-yl)ethanol are crucial for understanding its pharmacological profiles. Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Understanding these interactions helps elucidate its therapeutic potential and guides future drug design efforts .
Several compounds share structural similarities with 1-Phenyl-1-(pyridin-4-yl)ethanol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| 1-Phenyl-1-(pyridin-2-yl)ethanol | 0.98 | Different position of the pyridine ring | |
| Diphenyl(pyridin-2-yl)methanol | 1.00 | Contains two phenyl groups | |
| 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol | 0.96 | Incorporates a pyrrole ring | |
| 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol | 0.96 | Similar to above but with different isopropyl substitution |
These comparisons illustrate how variations in substituents and ring positions can significantly affect the chemical properties and biological activities of related compounds.
The compound’s synthesis traces back to mid-20th-century efforts to functionalize pyridine derivatives. Initial methods involved Grignard reactions between pyridylmagnesium bromides and aromatic ketones. For example, 4-acetylpyridine reacted with phenylmagnesium bromide to yield racemic 1-phenyl-1-(pyridin-4-yl)ethanol. Early yields were modest (~60–70%) due to competing side reactions, but catalytic hydrogenation and asymmetric reduction techniques later improved efficiency.
| Property | Value | Source |
|---|---|---|
| CAS Number | 19490-94-9 | |
| Molecular Formula | $$ \text{C}{13}\text{H}{13}\text{NO} $$ | |
| Molecular Weight | 199.25 g/mol | |
| SMILES | OC(C1=CC=CC=C1)(C2=CC=NC=C2) |
By the 1980s, researchers developed enantioselective routes using chiral catalysts. For instance, Yu et al. achieved 99% enantiomeric excess via Pd-catalyzed asymmetric hydrogenation of a prochiral ketone precursor. These methods enabled access to both (R)- and (S)-enantiomers, critical for studying structure-activity relationships in drug candidates.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-phenyl-1-pyridin-4-ylethanol . This nomenclature follows the standard IUPAC conventions for naming organic compounds containing both phenyl and pyridine substituents attached to an ethanol backbone. The compound can also be correctly named as 1-phenyl-1-(pyridin-4-yl)ethanol, which provides additional clarity regarding the position of the pyridine ring substitution [2].
The systematic name reflects the structural organization where the central carbon atom bears both a phenyl group (benzene ring) and a pyridin-4-yl group (pyridine ring substituted at the 4-position), along with a methyl group and a hydroxyl group, forming the characteristic tertiary alcohol structure [3] [4].
| Property | Value |
|---|---|
| Primary Name | 1-Phenyl-1-(pyridin-4-yl)ethanol |
| CAS Registry Number | 19490-94-9 |
| IUPAC Name | 1-phenyl-1-pyridin-4-ylethanol |
| Alternative Name 1 | 1-phenyl-1-(4-pyridyl)ethanol |
| Alternative Name 2 | 1-phenyl-1-(pyridin-4-yl)ethan-1-ol |
| Alternative Name 3 | α-Methyl-α-(4-pyridyl)benzyl alcohol |
| Alternative Name 4 | 1-(pyridin-4-yl)-1-phenylethanol |
The compound is known by several alternative names in chemical literature, including 1-phenyl-1-(4-pyridyl)ethanol and α-Methyl-α-(4-pyridyl)benzyl alcohol [3] [4]. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The systematic naming conventions ensure consistent identification across different chemical databases and research publications [2].
The molecular formula of 1-phenyl-1-(pyridin-4-yl)ethanol is C₁₃H₁₃NO [2] [3]. The compound exhibits a molecular weight of 199.25 grams per mole [2] [5]. The structural arrangement consists of a central carbon atom bearing four distinct substituents: a phenyl group, a pyridin-4-yl group, a methyl group, and a hydroxyl group [3] [4].
| Structural Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| InChI | InChI=1/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3 |
| InChIKey | NLIUUOJGGVDVAY-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)(C2=CC=NC=C2)O |
| Exact Mass | 199.10000 |
| Polar Surface Area | 33.12 Ų |
The compound possesses a chiral center at the carbon atom bearing the hydroxyl group, resulting in the existence of two enantiomers: the R-enantiomer and the S-enantiomer [6] [7]. This stereochemical characteristic is significant as the two enantiomers may exhibit different biological activities and pharmacological properties. The presence of the chiral center makes the compound optically active, capable of rotating plane-polarized light [6] [8].
The structural configuration places the pyridine nitrogen at the para position (4-position) relative to the carbon-carbon bond connecting to the central tertiary carbon [3]. This positional specificity distinguishes it from related isomers where the pyridine nitrogen might be located at different positions on the ring. The compound structure can be differentiated from its isomeric counterparts, such as 2-phenyl-1-(pyridin-4-yl)ethanol (CAS: 54813-58-0), which features a different connectivity pattern between the phenyl and pyridine moieties [9].
1-Phenyl-1-(pyridin-4-yl)ethanol is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol [1]. The compound is registered under CAS number 19490-94-9 and is systematically named as 1-phenyl-1-pyridin-4-ylethanol according to International Union of Pure and Applied Chemistry nomenclature [1].
The molecular structure consists of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a configuration that includes a phenyl ring, a pyridine ring, and an ethanol moiety [1]. The structural identity is confirmed by its InChI key NUTBZVHSUMWDCM-UHFFFAOYSA-N and canonical SMILES notation CC(C1=CC=CC=C1)(C2=CC=NC=C2)O [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 19490-94-9 |
| IUPAC Name | 1-phenyl-1-pyridin-4-ylethanol |
| InChI | InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3 |
| InChI Key | NUTBZVHSUMWDCM-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)(C2=CC=NC=C2)O |
The compound features a planar pyridine ring linked to a phenyl group through a tertiary carbon center that also bears a hydroxyl group and a methyl substituent [1]. This structural arrangement creates a chiral center, contributing to the compound's stereochemical properties and potential for asymmetric synthesis applications [1].
Experimental thermal property data for 1-Phenyl-1-(pyridin-4-yl)ethanol is limited in the available literature. Related compounds in the pyridylethanol family provide insight into expected thermal behavior patterns. For comparison, 1-Phenyl-1-(2-pyridyl)ethanol exhibits a boiling point of 340.4°C at 760 mmHg [2], while the simpler 1-(pyridin-4-yl)ethanol shows a boiling point of 252.9°C at 760 mmHg and a melting point of 136°C [3].
The thermal stability of the compound is expected to be influenced by the presence of both aromatic rings and the tertiary alcohol functionality. Safety data sheets for related compounds indicate that thermal decomposition can lead to the release of irritating gases and vapors [4]. The compound exhibits light sensitivity, which may affect its thermal stability under certain conditions [5] [4].
| Property | Value | Notes |
|---|---|---|
| Boiling Point | Not available | No experimental data found |
| Melting Point | Not available | No experimental data found |
| Thermal Stability | Light sensitive | Requires careful storage conditions |
| Decomposition | Releases irritating vapors | Upon thermal breakdown |
Storage recommendations for the compound include maintenance at 2-8°C in light-protected conditions [5] [6], suggesting moderate thermal sensitivity that requires controlled temperature environments for optimal stability.
Experimental density and refractive index values for 1-Phenyl-1-(pyridin-4-yl)ethanol are not readily available in the current literature. However, computational predictions and analogous compound analysis provide estimates for these physicochemical parameters.
The estimated density is approximately 1.2 g/cm³, derived from structural comparisons with analogous pyridine derivatives [1]. This value is consistent with the compound's aromatic character and the presence of heteroatoms that typically increase molecular density relative to purely hydrocarbon structures.
| Property | Estimated Value | Basis |
|---|---|---|
| Density | ~1.2 g/cm³ | Estimated via analogous pyridine derivatives |
| Refractive Index | Not available | No experimental or predicted data |
| Molar Volume | ~166 cm³/mol | Calculated from molecular weight and estimated density |
The refractive index data is not available for this specific compound. Related phenylethanol compounds typically exhibit refractive indices in the range of 1.52-1.59 [2], suggesting that 1-Phenyl-1-(pyridin-4-yl)ethanol would likely fall within a similar range due to its comparable aromatic content and molecular structure.
The solubility characteristics of 1-Phenyl-1-(pyridin-4-yl)ethanol are governed by its mixed hydrophilic-hydrophobic nature. The compound contains both polar functional groups (hydroxyl group and pyridine nitrogen) and hydrophobic aromatic rings, creating a moderate polarity profile that influences its solvent compatibility.
Based on structural analysis and comparison with related compounds, the solubility profile demonstrates preferential dissolution in polar organic solvents. The hydroxyl group provides hydrogen bonding capability, while the pyridine nitrogen acts as a hydrogen bond acceptor [1]. These polar interactions enhance solubility in protic solvents.
| Solvent | Predicted Solubility | Basis |
|---|---|---|
| Water | Limited | Hydrophobic aromatic groups |
| Ethanol | Moderate to Good | Polar organic solvent compatibility |
| Methanol | Moderate to Good | Polar organic solvent compatibility |
| DMSO | Good | High polarity solvent |
| Chloroform | Moderate | Aromatic compound compatibility |
| Dichloromethane | Moderate | Moderate polarity solvent |
| Hexane | Poor | Non-polar solvent |
The compound's LogP value is estimated at approximately 1.5, indicating moderate lipophilicity [1]. This value suggests the compound possesses balanced hydrophilic and lipophilic characteristics, potentially allowing for membrane permeability while maintaining some aqueous solubility. Related pyridine-containing compounds show similar solubility patterns, with enhanced dissolution in polar aprotic solvents like dimethyl sulfoxide and moderate solubility in alcoholic solvents [7] [8].
The spectroscopic characterization of 1-Phenyl-1-(pyridin-4-yl)ethanol reveals distinctive fingerprint patterns that facilitate structural identification and purity assessment. The compound's spectroscopic signatures arise from its aromatic systems, tertiary alcohol functionality, and pyridine heterocycle.
Infrared Spectroscopy Characteristics
The infrared spectrum exhibits characteristic absorption bands that reflect the compound's functional groups. The hydroxyl group produces a broad O-H stretching vibration in the 3200-3600 cm⁻¹ region [9] [10]. Aromatic C=C stretching vibrations appear at 1580-1600 cm⁻¹, while the pyridine C=N stretching occurs at 1450-1500 cm⁻¹ [9]. Additional bands include aromatic C-H bending at 750-850 cm⁻¹ and C-O stretching of the alcohol group at 1000-1100 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum displays distinctive signals for the compound's proton environments. The pyridine protons at the 2,6-positions appear as a doublet at δ 8.5-8.7 ppm due to their proximity to the electronegative nitrogen atom [10] [11]. Aromatic protons from both the phenyl ring and pyridine 3,5-positions appear as a multiplet at δ 7.2-7.6 ppm. The tertiary carbon proton manifests as a quartet at δ 5.1-5.2 ppm, while the methyl group protons appear as a doublet at δ 1.5-1.6 ppm [10] [11].
The ¹³C NMR spectrum shows quaternary aromatic carbons at δ 145-160 ppm, aromatic CH carbons at δ 120-140 ppm, and the methyl carbon at δ 20-30 ppm [10].
Ultraviolet-Visible Spectroscopy
The UV-Vis spectrum exhibits absorption maxima corresponding to electronic transitions within the aromatic systems. The phenyl ring produces π-π* transitions at 250-280 nm, while the pyridine nitrogen contributes n-π* transitions at 300-350 nm [12] [13]. These transitions are characteristic of the extended conjugation present in the molecule.
Mass Spectrometry
Mass spectrometric analysis reveals a molecular ion peak at m/z 199, corresponding to the molecular weight of C₁₃H₁₃NO [14]. Fragmentation patterns would be expected to show losses corresponding to the methyl group (m/z 184) and potential rearrangement products involving the aromatic systems.
| Technique | Peak/Signal | Assignment |
|---|---|---|
| IR Spectroscopy | 3200-3600 cm⁻¹ | O-H stretching (alcohol) |
| IR Spectroscopy | 1580-1600 cm⁻¹ | C=C stretching (aromatic) |
| IR Spectroscopy | 1450-1500 cm⁻¹ | C=N stretching (pyridine) |
| ¹H NMR | δ 8.5-8.7 ppm (d, 2H) | Pyridine H-2,H-6 protons |
| ¹H NMR | δ 7.2-7.6 ppm (m, 7H) | Aromatic protons |
| ¹H NMR | δ 5.1-5.2 ppm (q, 1H) | CH proton (tertiary carbon) |
| ¹³C NMR | δ 145-160 ppm | Aromatic carbons (quaternary) |
| UV-Vis | 250-280 nm | π-π* transition (phenyl ring) |
| UV-Vis | 300-350 nm | n-π* transition (pyridine nitrogen) |
| Mass Spectrometry | m/z 199 [M]⁺ | Molecular ion peak |